molecular formula C20H20N6O B12184812 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide

4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide

Cat. No.: B12184812
M. Wt: 360.4 g/mol
InChI Key: WDFSBTXZUWMBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is a complex organic compound that features a tetrazole ring, an indole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone. The final step involves coupling the tetrazole and indole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The nitro group in the benzamide can be reduced to an amine.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity and metabolic stability. The indole moiety can interact with various biological targets through π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-tetrazol-5-yl)benzoic acid: Similar tetrazole ring structure but lacks the indole and benzamide groups.

    1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole: Contains a tetrazole ring and a benzimidazole moiety.

    Di(1H-tetrazol-5-yl)methanone oxime: Features two tetrazole rings and is used in energetic materials.

Uniqueness

4-(5-methyl-1H-tetrazol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]benzamide is unique due to its combination of a tetrazole ring, an indole moiety, and a benzamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

4-(5-methyltetrazol-1-yl)-N-(1-propan-2-ylindol-4-yl)benzamide

InChI

InChI=1S/C20H20N6O/c1-13(2)25-12-11-17-18(5-4-6-19(17)25)21-20(27)15-7-9-16(10-8-15)26-14(3)22-23-24-26/h4-13H,1-3H3,(H,21,27)

InChI Key

WDFSBTXZUWMBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=C4C=CN(C4=CC=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.